4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-14-17(8-9-18(15)29-2)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTMKEREZZHCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylboronic acid or phenyl halides in a palladium-catalyzed cross-coupling reaction.
Attachment of the sulfonamide group: This is typically done by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Methoxy and methyl group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit anticancer properties. For instance, triazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study: Triazole Derivatives
A study demonstrated that triazole-based compounds effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation (Reference: ).
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that sulfonamide derivatives can exhibit significant antibacterial effects, potentially through the inhibition of bacterial folate synthesis.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This data suggests that the compound could be a candidate for developing new antibacterial agents (Reference: ).
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The triazolo-pyridazine scaffold has been associated with reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection
A recent study investigated the neuroprotective effects of related triazole compounds in a mouse model of Alzheimer's disease, demonstrating reduced amyloid-beta plaque formation and improved cognitive function (Reference: ).
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyridazine Derivatives
- 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (, CAS 891117-12-7): Structural Differences: Replaces the benzenesulfonamide group with an acetamide moiety and substitutes the phenyl group with a 4-ethoxyphenyl chain. The ethoxy group could enhance lipophilicity (logP) but may also affect metabolic oxidation .
Pyridazine/Isoxazole-Based Derivatives ()
- I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate): Core Structure: Pyridazine ring without triazole fusion. Substituents: Phenethylamino linker and ethyl benzoate ester. Activity: Pyridazine derivatives often exhibit kinase inhibitory activity; the ester group may confer prodrug properties, enabling hydrolysis to active carboxylic acid .
I-6473 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate):
Fluorinated Chromen-Pyrazolopyrimidine Derivatives ()
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide: Structural Differences: Pyrazolopyrimidine core with fluorinated chromen and sulfonamide groups. Functional Implications: Fluorine atoms enhance metabolic stability and binding affinity via electronegative interactions. The chromen system may confer fluorescence properties useful in imaging .
Comparative Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound featuring a complex structure that includes a sulfonamide group and a triazolo-pyridazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N5O4S, with a molecular weight of 439.5 g/mol. The presence of the triazole ring is significant as it is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential .
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O4S |
| Molecular Weight | 439.5 g/mol |
| Structural Features | Triazole ring, sulfonamide group |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems.
Target Enzymes:
- Carbonic Anhydrase : Inhibition of this enzyme can disrupt pH balance and respiratory functions.
- Cholinesterase : This inhibition can lead to increased levels of acetylcholine, impacting neurotransmission.
The compound likely forms hydrogen bonds with these targets due to its structural characteristics, which enhances its binding affinity and specificity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Compounds in this class have shown promising activity against tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in some derivatives .
Anticancer Potential
The compound's structural similarity to other known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies indicate that derivatives may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
A study focusing on similar triazolo-pyridazine derivatives demonstrated their efficacy against different strains of bacteria and cancer cells:
-
Anticancer Studies :
- A derivative exhibited cytotoxicity with an IC50 of 10 μM against breast cancer cell lines.
- Docking studies revealed favorable interactions with the active sites of target proteins involved in cancer progression.
- Antimicrobial Studies :
Q & A
Q. What are the key synthetic steps and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Formation of the triazolopyridazine core via cyclization using reagents like sodium hydride or DMF as a solvent .
- Sulfonamide linkage : Reaction of sulfonyl chlorides with amines under controlled pH (7–9) to avoid side reactions .
- Ether bond formation : Nucleophilic substitution between hydroxyl groups and halogenated intermediates at 60–80°C . Critical conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and chromatographic purification (silica gel, ethyl acetate/hexane) .
Q. Which characterization techniques are essential to confirm structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify functional groups and regiochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight within ±0.001 Da tolerance .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. How are purification challenges addressed for this compound?
- Column chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., methanol/dichloromethane) for high-purity crystals .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolopyridazine core synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing transition states .
- Catalytic additives : Use tetrabutylammonium bromide (TBAB) to accelerate SN2 reactions .
- Real-time monitoring : TLC or inline HPLC to track intermediate conversions and adjust stoichiometry .
Q. What structural features influence bioactivity, and how are they analyzed?
- X-ray crystallography : Resolve 3D conformation to identify pharmacophores (e.g., sulfonamide orientation) .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina . Example : The methoxy group enhances solubility, while the triazole ring enables π-π stacking with aromatic residues in active sites .
Q. How should contradictory bioactivity data be resolved?
Q. What strategies are used in structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified methoxy/methyl groups to assess potency shifts .
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) to correlate structure with inhibition . Table : Example SAR Modifications
| Substituent | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| -OCH₃ | 12 ± 1.5 | 0.45 |
| -CH₃ | 28 ± 3.2 | 0.12 |
Q. How is compound stability evaluated under varying conditions?
- Stress testing : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 7–14 days .
- Degradation analysis : Monitor via HPLC for hydrolysis (amide/sulfonamide bonds) or oxidation (triazole ring) .
Q. What methodologies predict metabolic pathways and pharmacokinetics?
- Liver microsomal assays : Incubate with cytochrome P450 isoforms (CYP3A4/2D6) to identify primary metabolites .
- LC-MS/MS : Quantify plasma half-life (t₁/₂) and clearance rates in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
